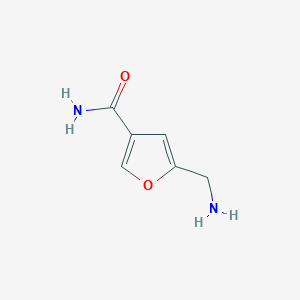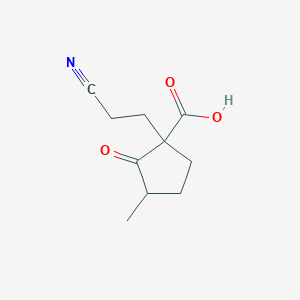
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is an organic compound with the molecular formula C13H7BrF2O It is a derivative of benzaldehyde, where the aromatic ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of benzaldehyde derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The process may include steps such as:
- Bromination of 2-fluorobenzaldehyde using bromine or a brominating agent.
- Subsequent fluorination using a fluorinating reagent like Selectfluor.
- Purification of the final product through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogen exchange using reagents like lithium halides in polar solvents.
Major Products
Oxidation: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzoic acid.
Reduction: 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the halogen used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions may affect various biochemical pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Fluorobenzaldehyde
Uniqueness
4-(2-Bromo-6-fluorophenyl)-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular characteristics are required.
Propiedades
Fórmula molecular |
C13H7BrF2O |
|---|---|
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
4-(2-bromo-6-fluorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7BrF2O/c14-10-2-1-3-11(15)13(10)8-4-5-9(7-17)12(16)6-8/h1-7H |
Clave InChI |
BNEMFTONFFEBMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)C=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


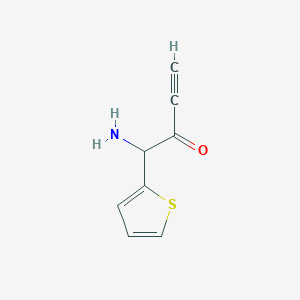
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
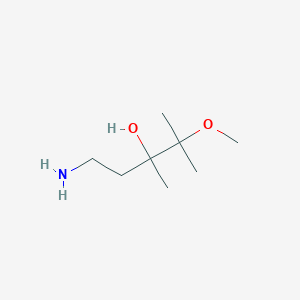
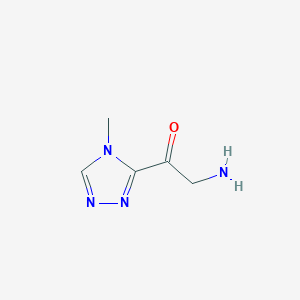
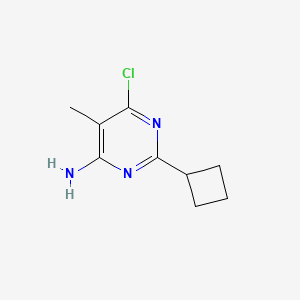
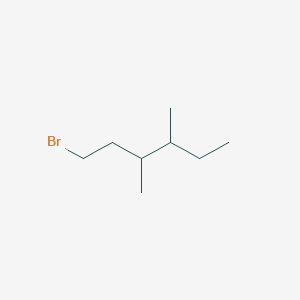
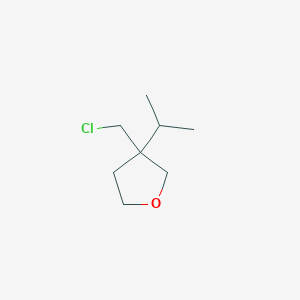
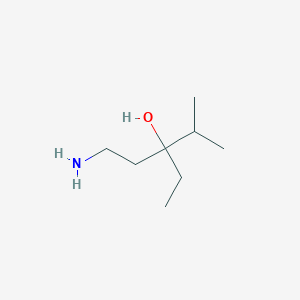
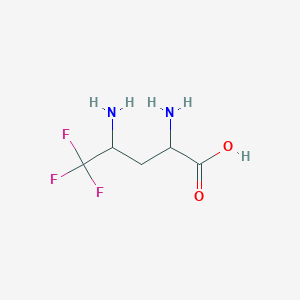
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
